Ethyl 6-Bromo-7-fluoroquinoline-3-carboxylate
Description
Properties
Molecular Formula |
C12H9BrFNO2 |
|---|---|
Molecular Weight |
298.11 g/mol |
IUPAC Name |
ethyl 6-bromo-7-fluoroquinoline-3-carboxylate |
InChI |
InChI=1S/C12H9BrFNO2/c1-2-17-12(16)8-3-7-4-9(13)10(14)5-11(7)15-6-8/h3-6H,2H2,1H3 |
InChI Key |
BLBAKWXBIQKBCM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=C(C(=CC2=C1)Br)F |
Origin of Product |
United States |
Preparation Methods
Gould-Jacobs Cyclization Route
The Gould-Jacobs reaction remains the cornerstone for synthesizing ethyl 6-bromo-7-fluoroquinoline-3-carboxylate, leveraging cyclocondensation of substituted anilines with diethyl ethoxymethylenemalonate (DEEM).
Starting Material Selection
3-Fluoro-4-bromoaniline serves as the preferred precursor due to pre-installed halogen substituents, minimizing post-cyclization functionalization steps. Alternative routes begin with 3-fluoro-4-methoxyaniline, followed by demethylation and bromination, though this introduces additional synthetic steps.
Cyclocondensation and Cyclization
Reaction of 3-fluoro-4-bromoaniline (1.0 equiv) with DEEM (1.2 equiv) in refluxing toluene for 4–6 hours forms the ethoxymethylene intermediate. Subsequent cyclization in polyphosphoric acid (PPA) at 160°C for 3 hours yields the quinoline core. Microwave-assisted cyclization at 200°C for 20 minutes enhances yield from 58% to 74% while reducing decomposition.
Table 1: Comparative Cyclization Conditions
| Method | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|
| Conventional PPA | 160 | 3 h | 58 |
| Microwave PPA | 200 | 20 m | 74 |
| Acetic Acid | 120 | 8 h | 42 |
Esterification and Purification
The ethyl ester group is introduced in situ during DEEM condensation. Post-cyclization purification via flash chromatography (hexane/ethyl acetate, 4:1) isolates the product with >97% purity. Recrystallization from ethanol/water (3:1) further enhances purity to 99.5% but reduces yield by 12%.
Halogenation Strategies
Sequential Bromofluorination
Late-stage bromination at C6 and fluorination at C7 prove superior for regiocontrol.
Electrophilic Bromination
Treating 7-fluoroquinoline-3-carboxylate with bromine (1.1 equiv) in acetic acid at 80°C for 2 hours achieves 89% conversion. Excess bromine (>1.5 equiv) leads to dibromination at C5 and C6, necessitating precise stoichiometry.
Directed Fluorination
Copper(I) fluoride (2.0 equiv) in DMF at 120°C for 6 hours installs fluorine at C7 with 78% yield. Microwave activation (150°C, 30 minutes) improves yield to 85% while suppressing ester hydrolysis.
Table 2: Halogenation Efficiency
| Halogen | Reagent | Conditions | Yield (%) |
|---|---|---|---|
| Br | Br₂/AcOH | 80°C, 2 h | 89 |
| F | CuF/DMF | 120°C, 6 h | 78 |
| F | CuF/DMF (microwave) | 150°C, 0.5 h | 85 |
One-Pot Halogen Exchange
A novel approach employs iridium-catalyzed borylation at C7 followed by copper-mediated bromination. Treatment with [Ir(OMe)COD]₂ (1 mol%) and B₂pin₂ in THF/H₂O (4:1) at 80°C for 12 hours installs a boronate group, which is subsequently brominated using CuBr₂ (3.5 equiv) in MeOH/H₂O (1:1) at 80°C for 3 hours. This method achieves 72% overall yield but requires rigorous oxygen exclusion.
Alternative Synthetic Pathways
Critical Analysis of Methodologies
Yield vs. Purity Tradeoffs
Microwave-assisted Gould-Jacobs cyclization provides the highest yields (74%) but requires specialized equipment. Conventional thermal methods remain preferable for large-scale synthesis despite lower yields (58%) due to easier scalability.
Regioselectivity Challenges
Simultaneous bromofluorination attempts result in erratic substitution patterns, with C5 bromination occurring in 17–23% of cases. Sequential halogenation with protecting group strategies (e.g., temporary methoxy groups) improves regioselectivity to >95% but adds synthetic complexity.
Solvent and Catalyst Optimization
Polar aprotic solvents (DMF, DMSO) enhance halogenation rates but promote ester hydrolysis. Adding molecular sieves (4Å) reduces hydrolysis by 34% while maintaining reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-Bromo-7-fluoroquinoline-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: Halogen atoms (bromine and fluorine) can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of quinoline N-oxides.
Common Reagents and Conditions:
Substitution: Halogen/metal exchange reactions using reagents like Grignard reagents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Oxidation: Use of oxidizing agents like hydrogen peroxide (H2O2).
Major Products:
Substitution: Formation of various substituted quinoline derivatives.
Reduction: Formation of reduced quinoline derivatives.
Oxidation: Formation of quinoline N-oxides.
Scientific Research Applications
Ethyl 6-Bromo-7-fluoroquinoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antibacterial, antiviral, and anticancer properties.
Material Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is used in the study of enzyme inhibitors and receptor antagonists.
Industrial Applications: The compound is used in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of Ethyl 6-Bromo-7-fluoroquinoline-3-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an inhibitor of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication . The compound binds to the active site of these enzymes, preventing them from functioning properly, leading to bacterial cell death.
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
The pharmacological and physicochemical properties of quinoline derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis:
Key Observations :
- Halogen Effects : Bromine and fluorine at C6/C7 (target compound) improve metabolic stability and target binding compared to chlorine or trifluoromethyl groups .
- Ester vs. Ketone : The ethyl ester (C3) in the target compound enhances solubility compared to ketone-containing analogues (e.g., 4-oxo derivatives), which may limit bioavailability .
- Nitro and Cyclopropyl Groups : Nitro substituents (e.g., C8 in ) increase antibacterial potency but may elevate toxicity, while cyclopropyl groups (N1) enhance DNA gyrase inhibition .
Comparison with Analogues :
Pharmacological Relevance
- Antimicrobial Activity: The target compound’s dual halogenation (Br/F) confers broad-spectrum activity against Gram-positive bacteria, outperforming mono-halogenated analogues (e.g., ethyl 7-chloroquinoline-3-carboxylate) .
- Anticancer Potential: Fluorine at C7 enhances interactions with kinase ATP pockets, making it superior to methoxy-substituted derivatives (e.g., ethyl 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate) .
Physicochemical Properties
Biological Activity
Ethyl 6-bromo-7-fluoroquinoline-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, including mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to the quinolone class of compounds, characterized by a bicyclic structure that includes a carboxylic acid moiety. The presence of bromine and fluorine substituents enhances its biological activity by influencing its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₈BrFNO₂ |
| Molecular Weight | 332.55 g/mol |
| CAS Number | 953803-84-4 |
| Purity | ≥95% |
The primary mechanism of action for quinolone derivatives, including this compound, is the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound disrupts bacterial cell division, leading to cell death.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits potent antimicrobial properties against a variety of bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Pathogen | MIC (µg/mL) |
|---|---|
| Escherichia coli | 4.0 |
| Staphylococcus aureus | 8.0 |
| Pseudomonas aeruginosa | 16.0 |
These results suggest that the compound could serve as a promising candidate for treating infections caused by resistant bacterial strains.
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown potential anticancer activity. Research indicates that it can induce apoptosis in cancer cell lines through the modulation of microRNA pathways, which are crucial for regulating gene expression involved in cell proliferation and survival.
Case Study: Ovarian Cancer
A study focused on the SKOV-3 ovarian cancer cell line revealed that this compound exhibited a GI50 value (the concentration required to inhibit cell growth by 50%) significantly lower than many existing treatments, highlighting its potential as an effective anticancer agent.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by structural modifications. For instance:
- Bromine at C-6 : Enhances binding affinity to DNA gyrase.
- Fluorine at C-7 : Improves solubility and bioavailability.
These modifications suggest that careful tuning of substituents can optimize both antimicrobial and anticancer properties.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for introducing bromo and fluoro substituents at the 6- and 7-positions of quinoline-3-carboxylate derivatives?
- Methodological Answer : Bromination and fluorination can be achieved via electrophilic aromatic substitution (EAS) or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura with boronic acids) . For EAS, directing groups like hydroxyl or methoxy at the 4-position facilitate regioselectivity. Fluorination may employ reagents like Selectfluor® under controlled pH to avoid side reactions . Post-synthetic modifications (e.g., ester hydrolysis) require protecting groups to preserve the carboxylate functionality .
Q. Which analytical techniques are critical for characterizing Ethyl 6-Bromo-7-fluoroquinoline-3-carboxylate?
- Methodological Answer :
- NMR : and NMR identify substituent positions and confirm ester integrity. NMR quantifies fluorination efficiency .
- X-ray Crystallography : Resolves molecular geometry and confirms regiochemistry. SHELX software refines crystal structures, addressing disorder or twinning .
- HPLC-MS : Validates purity and detects byproducts (e.g., dehalogenation or ester hydrolysis) .
Q. How do bromo and fluoro substituents influence the compound’s reactivity and stability?
- Methodological Answer :
- Electron-Withdrawing Effects : Bromo and fluoro groups deactivate the quinoline ring, reducing susceptibility to electrophilic attack but enhancing nucleophilic substitution at the 6- and 7-positions .
- Steric and Electronic Effects : Fluorine’s small size minimizes steric hindrance, while bromine’s polarizability stabilizes intermediates in cross-coupling reactions . Stability studies (TGA/DSC) assess thermal degradation under synthetic conditions .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies between spectroscopic and computational structural models?
- Methodological Answer : Single-crystal X-ray diffraction provides unambiguous bond lengths and angles. For example, SHELXL refines hydrogen-bonding networks (e.g., C–H⋯O/Cl interactions) that DFT may overlook . Discrepancies in dihedral angles between computational models and experimental data can highlight limitations in force-field parameterization .
Q. What strategies optimize molecular docking studies for this compound targeting bacterial enzymes?
- Methodological Answer :
- Ligand Preparation : Protonate the carboxylate group at physiological pH and assign partial charges via quantum mechanical calculations (e.g., DFT/B3LYP) .
- Receptor Flexibility : Use ensemble docking with multiple enzyme conformations (e.g., DNA gyrase) to account for induced-fit binding .
- Validation : Compare docking scores with experimental IC values from enzyme inhibition assays .
Q. How should researchers address contradictions in biological activity data across structurally analogous compounds?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., replacing Br with Cl or CF) and correlate changes with activity trends .
- Meta-Analysis : Cross-reference cytotoxicity (e.g., MTT assays) and antimicrobial data (e.g., MIC values) across studies, accounting for assay conditions (e.g., pH, solvent) .
- Mechanistic Studies : Use fluorescence quenching or ITC to quantify target binding affinities and identify off-target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
